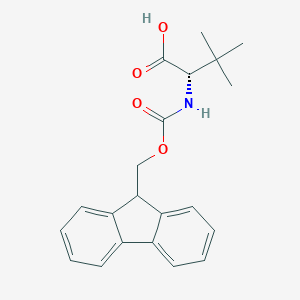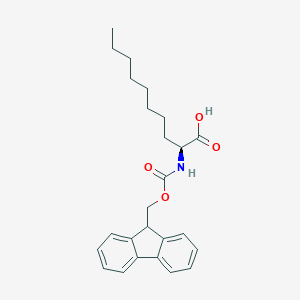
FMOC-HLE-OH
Übersicht
Beschreibung
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-Aminosäuren werden üblicherweise in der Festphasenpeptidsynthese (SPPS) als Standardbausteine zur Einführung von Aminosäureresten verwendet. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und kann unter milden basischen Bedingungen entfernt werden, ohne andere funktionelle Gruppen zu beeinträchtigen .
Hydrogelbildung
Fmoc-Derivate können stabile supramolekulare Hydrogele bilden, die als Gerüstmaterialien für Zellkulturen und andere biomedizinische Anwendungen verwendet werden. Diese Hydrogele entstehen durch die Selbstassemblierung von Fmoc-gruppenhaltigen Verbindungen zu einem supramolekularen Nanofibernetzwerk .
Biomedizinische Anwendungen
Fmoc-derivatisierte kationische Hexapeptide wurden auf ihr Potenzial untersucht, selbsttragende Hydrogele für biomedizinische Anwendungen wie Arzneimittelverabreichungssysteme und Tissue Engineering zu schaffen .
Kopplungsagentien
Fmoc-Aminosäureazide wurden als nützliche Kopplungsagentien in der Peptidsynthese beschrieben. Sie sind bei Raumtemperatur und während wässriger Waschvorgänge stabil, was sie für verschiedene Syntheseverfahren geeignet macht .
Wirkmechanismus
Target of Action
The primary target of FMOC-HLE-OH is the amino group of amino acids. It is used as a protecting group in peptide synthesis . The FMOC group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
This compound acts as a protecting group for amines during peptide synthesis . The FMOC group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for FMOC group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation. The FMOC group protects the amino group of an amino acid, allowing for the formation of peptide bonds without interference from the amino group .
Pharmacokinetics
The efficiency of its use in peptide synthesis is influenced by factors such as reaction conditions and the presence of other functional groups .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
The action of this compound is influenced by the reaction conditions, particularly the pH. As the FMOC group is base-labile, a basic environment is required for its removal . Additionally, the presence of other functional groups can influence the efficiency of this compound in peptide synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589225 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180414-94-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180414-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















